Carbonic Anhydrase II/IX Inhibition: Class Benchmarking Against Primary Sulfonamide 1,2,4-Oxadiazoles
1,2,4-Oxadiazol-5-yl benzenesulfonamides have been reported as potent inhibitors of cytosolic hCA II and membrane-bound hCA IX, with Ki values reaching low nanomolar to subnanomolar ranges [1]. While 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide has not been directly profiled, its N-phenylbenzenesulfonamide substitution distinguishes it from primary sulfonamide analogs and may alter isoform selectivity and membrane permeability [1].
| Evidence Dimension | hCA II inhibition Ki |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Representative 1,2,4-oxadiazol-5-yl benzenesulfonamide; Ki < 1 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro stopped-flow CO2 hydration assay |
Why This Matters
For carbonic anhydrase-targeted drug discovery, the unique N-phenyl substitution may yield distinct selectivity and cellular uptake, making this compound a valuable comparator for SAR studies.
- [1] Krasavin, M., Shetnev, A., Sharonova, T., Baykov, S., Tuccinardi, T., Kalinin, S., & Supuran, C.T. (2018). Heterocyclic periphery in the design of carbonic anhydrase inhibitors: 1,2,4-Oxadiazol-5-yl benzenesulfonamides as potent and selective inhibitors of cytosolic hCA II and membrane-bound hCA IX isoforms. Bioorganic Chemistry, 76, 88–97. View Source
